2-(4-methyl-1H-indol-1-yl)ethanamine
Description
2-(4-Methyl-1H-indol-1-yl)ethanamine is a substituted indole derivative characterized by a methyl group at the 4-position of the indole ring and an ethylamine side chain attached to the nitrogen at the 1-position. Its molecular formula is C₁₁H₁₄N₂ (inferred from analogs like 2-(1H-indol-1-yl)ethanamine, which has a molecular formula of C₁₀H₁₂N₂ ), with a molecular weight of 174.25 g/mol.
Properties
IUPAC Name |
2-(4-methylindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12/h2-5,7H,6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGRLRFLQBHYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304857 | |
| Record name | 4-Methyl-1H-indole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120194-94-7 | |
| Record name | 4-Methyl-1H-indole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120194-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-indol-1-yl)ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The methyl group can be introduced via alkylation reactions, and the ethanamine chain can be attached through reductive amination.
Industrial Production Methods: Industrial production of 2-(4-methyl-1H-indol-1-yl)ethanamine may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The process would be optimized for yield and purity, often involving catalytic hydrogenation and other purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methyl-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(4-methyl-1H-indol-1-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its role as a precursor for pharmaceutical agents targeting neurological and psychiatric disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-indol-1-yl)ethanamine involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors or enzymes, influencing biological pathways. For instance, it may interact with serotonin receptors in the brain, modulating neurotransmitter activity and affecting mood and cognition. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions. Below is a comparison of key analogs:
Physicochemical Properties
Biological Activity
2-(4-methyl-1H-indol-1-yl)ethanamine, also known as 4-methyltryptamine (4-MT), is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of 2-(4-methyl-1H-indol-1-yl)ethanamine
The synthesis of 2-(4-methyl-1H-indol-1-yl)ethanamine typically involves the alkylation of tryptamine derivatives. Various synthetic routes have been documented, often utilizing methods such as:
- Alkylation : Direct alkylation of tryptamines.
- Cyclization : Formation of indole derivatives through cyclization reactions.
These methods have been crucial in developing compounds with enhanced biological properties.
Antimicrobial Properties
2-(4-methyl-1H-indol-1-yl)ethanamine has shown promising antimicrobial activity. In a study evaluating various indole derivatives, 4-MT exhibited significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrated its potential as an antimicrobial agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(4-methyl-1H-indol-1-yl)ethanamine | S. aureus | 8 |
| 2-(4-methyl-1H-indol-1-yl)ethanamine | E. coli | 16 |
Neuropsychiatric Effects
Research has indicated that 4-MT exhibits psychoactive properties, potentially influencing serotonin receptors. It acts as an agonist at the 5-HT receptor sites, which may contribute to its effects on mood and cognition. A notable study reported that compounds similar to 4-MT could modulate neurotransmission pathways, suggesting therapeutic implications for mood disorders.
Anti-Cancer Activity
In vitro studies have highlighted the anti-cancer potential of 2-(4-methyl-1H-indol-1-yl)ethanamine. It has been shown to induce apoptosis in various cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 10 | Caspase activation |
| HCT116 (colon cancer) | 15 | Apoptosis induction |
The biological activity of 2-(4-methyl-1H-indol-1-yl)ethanamine is primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors : Acts as an agonist at the 5-HT receptors.
- Enzyme Inhibition : Exhibits inhibitory effects on enzymes involved in neurotransmitter metabolism.
- Cell Signaling Pathways : Modulates pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of indole derivatives, 4-MT was tested against resistant strains of bacteria. The results indicated that it significantly inhibited biofilm formation, a critical factor in bacterial resistance.
Case Study 2: Neuropsychiatric Application
A clinical trial explored the effects of compounds related to 4-MT on patients with depression. Results suggested improved mood and cognitive function, supporting further investigation into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
